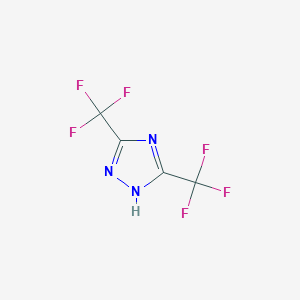

3,5-bis(trifluorométhyl)-1H-1,2,4-triazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives has been reported as potent growth inhibitors of drug-resistant bacteria . The synthesis involves the significance of the trifluoromethyl group in drug discovery . Another study reported the synthesis of N-Aroyl-1,2,4-triazoles TAM and TACl through an efficient N-acylation reaction .Molecular Structure Analysis

The X-ray molecular structure of the important molecule 3,5-bis (trifluoromethyl)pyrazole has been determined at 120 K and gave crystals belonging to the triclinic P space group . The compound forms tetramers through N–H···N hydrogen bonds .Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)phenyl isothiocyanate consists of a benzene ring with CF3 and N=C=S substituents . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as 3,5-Bis(trifluoromethyl)phenylboronic acid include a molecular weight of 286.17 g/mol, a density of 1.467 g/mL at 25 °C, and a boiling point of 85 °C/15 mmHg .Applications De Recherche Scientifique

Recherche pharmaceutique

Le groupe trifluorométhyle est important dans la découverte de médicaments en raison de sa capacité à améliorer l'activité biologique et la stabilité métabolique des produits pharmaceutiques. Des composés comme le « 3,5-bis(trifluorométhyl)-1H-1,2,4-triazole » pourraient être explorés pour leurs propriétés antimicrobiennes potentielles dans le cadre d'une classe plus large de composés trifluorométhylés .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, have been reported to inhibit the growth of drug-resistant bacteria .

Mode of Action

Similar compounds have been synthesized and shown to interact with their targets, leading to changes in bacterial growth .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated trichoderma asperellum .

Result of Action

Similar compounds have been reported to inhibit the growth of drug-resistant bacteria .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6N3/c5-3(6,7)1-11-2(13-12-1)4(8,9)10/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGUTEXYIRYTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563016 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-62-6 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key starting materials and reactions involved in synthesizing 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole?

A1: 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole is synthesized using 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene as a key starting material [, ]. This diene undergoes cyclization reactions with various reagents to form the triazole ring. For example, reacting the diene with formamide leads to the formation of the desired 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole [, ].

Q2: How does 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole react with alkynes?

A2: 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole reacts with alkynes via [3+2] cycloaddition reactions [, ]. This reaction results in the formation of substituted pyrazoles, with the triazole ring acting as a building block for constructing more complex heterocyclic systems. The reaction is particularly efficient with electron-deficient alkynes.

Q3: Can the reactivity of 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole be modified?

A3: Yes, the reactivity can be altered by converting 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole into its sodium salt, sodium 3,5-bis(trifluoromethyl)-1,2,4-triazolide [, ]. This nucleophilic species reacts readily with various electrophiles, including halogen compounds, to introduce substituents at the nitrogen atom of the triazole ring. This modification allows for further diversification of the molecule and exploration of its potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.